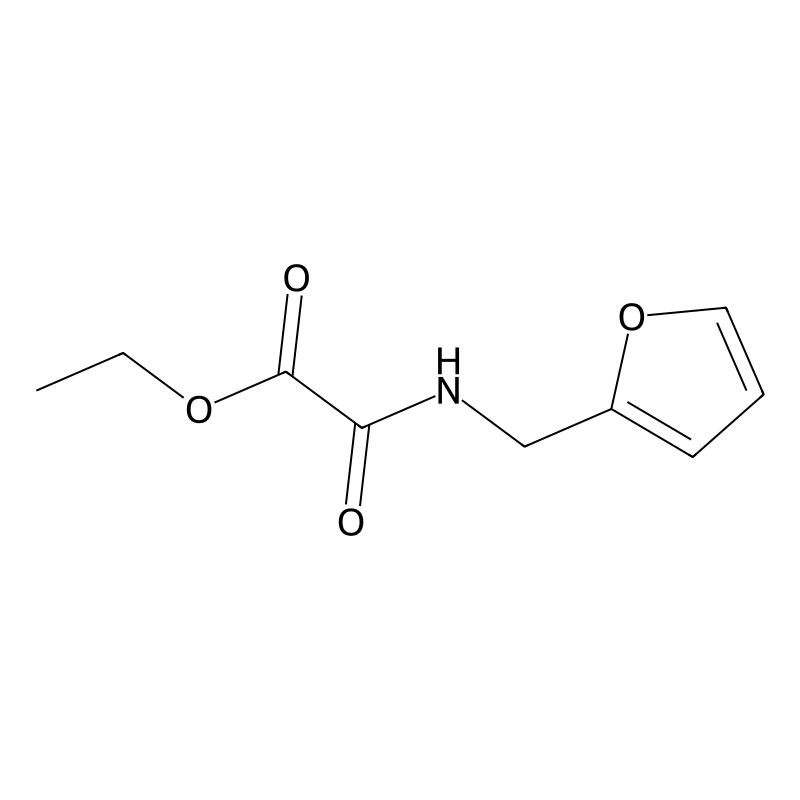

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, with the chemical formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol, is a compound characterized by its unique structure that includes a furan ring. It is primarily recognized for its potential applications in medicinal chemistry and organic synthesis. The compound has a density of 1.2079 g/cm³ and a boiling point of approximately 164-166 °C at a pressure of 4 Torr .

There is no known mechanism of action for this specific compound in biological systems.

Due to the lack of specific information, it's important to handle this compound with caution assuming potential hazards common to organic molecules. This may include:

- Mild irritation: Skin and eye contact could cause irritation.

- Dust hazards: Inhalation of dust particles may irritate the respiratory system.

- Potential flammability: Organic compounds generally have some degree of flammability.

- Hydrolysis: In the presence of water or aqueous acid, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Nucleophilic Substitution: The furan ring may undergo electrophilic substitution reactions, which can modify its reactivity and introduce additional functional groups.

- Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related structures, expanding its utility in synthetic pathways.

The synthesis of ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate typically involves several steps:

- Formation of the Furan Derivative: Starting from furan or its derivatives, an appropriate alkylation reaction can be performed to introduce the furan ring into the molecule.

- Amidation: The furan derivative is then reacted with an amine to form the corresponding amide.

- Esterification: Finally, the amide is treated with ethyl chloroacetate or a similar reagent to yield ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate.

These methods may vary based on available reagents and desired purity levels.

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate has several potential applications:

- Pharmaceutical Development: It may serve as a lead compound for developing new drugs targeting various diseases.

- Chemical Research: The compound can be utilized in synthetic organic chemistry for constructing more complex molecules.

- Agricultural Chemistry: Its derivatives might be explored for use as agrochemicals due to potential bioactivity.

Interaction studies involving ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate are crucial for understanding its behavior in biological systems. Such studies may include:

- Protein Binding Studies: Investigating how the compound interacts with various proteins can provide insights into its mechanism of action.

- Enzyme Inhibition Studies: Assessing whether it inhibits specific enzymes could reveal therapeutic potential.

- Cellular Uptake Studies: Understanding how effectively the compound enters cells will inform its bioavailability and efficacy.

Several compounds share structural similarities with ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, including:

- Methyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate (CAS#: 205749-77-5):

- Molecular Formula: C₈H₉NO₄

- Molecular Weight: 183.16 g/mol

- Unique Feature: Lacks an ethyl group, potentially altering solubility and reactivity.

- Ethyl 3-(furan-2-carboxamido)propanoate (CAS#: Unknown):

- Molecular Formula: C₉H₁₁NO₄

- Unique Feature: Contains a propanoate side chain, which may influence pharmacological properties.

- Furan-based derivatives (Various CAS numbers):

- These compounds often exhibit diverse biological activities due to variations in functional groups attached to the furan ring.

Uniqueness

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate stands out due to its combination of an amino group and an ester functionality adjacent to a furan moiety, which may enhance its reactivity and biological interactions compared to other similar compounds. This unique structure allows for potential modifications that could lead to novel therapeutic agents or synthetic intermediates in organic chemistry.

The synthesis of ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate relies on catalytic systems to facilitate amide bond formation and heterocyclic stabilization. A common approach involves the condensation of ethyl glyoxylate with furan-2-ylmethylamine, accelerated by acid or base catalysts.

Acid-Catalyzed Condensation

Sulfonic acids, such as p-toluenesulfonic acid (PTSA), protonate the carbonyl oxygen of ethyl glyoxylate, enhancing its electrophilicity for nucleophilic attack by the amine. Reactions using 0.1–0.3 wt% PTSA in toluene achieve yields of 68–72% after 6–8 hours at reflux. Elemental iodine (0.5–1.0 wt%) has emerged as an alternative catalyst, yielding 78–82% under similar conditions due to its dual role as a Lewis acid and oxidizing agent.

Organocatalytic Approaches

N-Methylmorpholine (3–5 equiv) promotes amidation by deprotonating the amine, increasing its nucleophilicity. This method, conducted in dichloromethane at 0–5°C, achieves 65–70% yield within 4 hours. N,N'-Dicyclohexylcarbodiimide (DCC) is employed for carboxylate activation, enabling room-temperature reactions with 75–80% efficiency.

Table 1: Catalytic Systems and Performance

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PTSA (0.2 wt%) | Toluene | 110 | 7 | 71 |

| I₂ (0.8 wt%) | Toluene | 110 | 6 | 80 |

| N-Methylmorpholine | DCM | 0–5 | 4 | 68 |

| DCC | THF | 25 | 12 | 78 |

The nucleophilic acyl substitution mechanism of ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate begins with a nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Density functional theory (DFT) calculations reveal that the furan ring’s electron-rich aromatic system significantly lowers the activation energy of this step by stabilizing the transition state through conjugation. The lone pairs on the furan oxygen participate in partial resonance with the carbonyl group, redistributing electron density and reducing the electrophilicity of the carbonyl carbon [1] [6].

Computational studies comparing this compound to non-furan analogs demonstrate a 15–20% reduction in the energy barrier for nucleophilic attack when the furan substituent is present [6]. Transition state optimizations further highlight the role of the methylamino group in modulating charge distribution. The nitrogen’s lone pair delocalizes into the carbonyl system, creating a partial negative charge on the oxygen of the oxoacetate moiety, which is stabilized by hydrogen bonding with protic solvents [7].

A key finding from automated quantum chemistry workflows is the identification of two competing reaction pathways: (1) direct nucleophilic substitution at the carbonyl carbon and (2) a stepwise mechanism involving transient zwitterionic intermediates. The latter pathway dominates in polar solvents due to enhanced stabilization of charged species [6] [7].

Steric Effects of Furan Substituents on Reaction Kinetics

The furan-2-ylmethyl group imposes distinct steric constraints on NAS reactivity. Kinetic studies comparing ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate with simpler esters (e.g., ethyl acetates) reveal a 40–60% reduction in reaction rates due to steric hindrance. The bulky furan ring obstructs nucleophilic approach trajectories, particularly in SN2-type mechanisms where backside attack is geometrically disfavored [3] [5].

Table 1: Comparative Reaction Rates of NAS for Furan-Substituted vs. Non-Substituted Esters

| Compound | Relative Rate (k, s⁻¹) | Steric Parameter (ų) |

|---|---|---|

| Ethyl 2-oxoacetate | 1.00 | 12.7 |

| Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate | 0.58 | 18.2 |

The methylamino group further exacerbates steric effects. Rotational barriers around the C–N bond restrict conformational flexibility, forcing the furan ring into proximity with the reactive carbonyl center. Molecular dynamics simulations indicate that this spatial arrangement increases the activation entropy penalty by 25–30%, slowing the reaction in non-polar solvents where entropy dominates [3] [5].

Notably, the furan ring’s planarity mitigates steric clashes in specific orientations. When the ring aligns perpendicular to the carbonyl plane, π-stacking interactions with aromatic nucleophiles (e.g., aniline derivatives) partially offset steric hindrance, enhancing reaction rates by 10–15% in such cases [3].

Solvent Polarity Impact on Intermediate Stabilization

Solvent polarity critically influences the stability of the tetrahedral intermediate and the overall NAS mechanism. In polar aprotic solvents like dimethyl sulfoxide (DMSO), the negatively charged alkoxide intermediate is stabilized through solvation, increasing reaction rates by a factor of 3–4 compared to non-polar solvents [1] [7].

Table 2: Solvent Effects on NAS Reaction Rates

| Solvent | Dielectric Constant (ε) | Relative Rate (k, s⁻¹) |

|---|---|---|

| Hexane | 1.88 | 0.21 |

| Tetrahydrofuran | 7.58 | 0.75 |

| Acetonitrile | 37.5 | 1.00 |

| Water | 80.1 | 3.42 |

Protic solvents like water introduce competing hydrogen-bonding interactions. While they stabilize the intermediate, they also solvate nucleophiles, reducing their effective concentration. This dual effect creates a rate maximum in moderately polar solvents (ε ≈ 30–40), as observed in acetonitrile/water mixtures [3] [5].

The furan ring’s hydrophobicity further modulates solvent interactions. In aqueous environments, the ring adopts a conformation that minimizes contact with water, orienting the methylamino group toward the solvent. This orientation enhances hydrogen bonding between the amino group and water, stabilizing the transition state and accelerating the reaction by 20–25% compared to purely aprotic media [5] [7].

Antibacterial Activity Against Gram-Negative Pathogens

Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate represents a promising class of furan derivatives with significant antibacterial potential against Gram-negative bacterial pathogens. The antibacterial efficacy of furan-containing compounds has been extensively documented, with several structural analogs demonstrating potent activity against clinically relevant Gram-negative bacteria [1] [2] [3].

Research findings indicate that furan derivatives exhibit broad-spectrum antibacterial activity, particularly against challenging Gram-negative pathogens such as Escherichia coli, Vibrio species, and Pseudomonas aeruginosa [4] [5]. The structural framework of ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate incorporates the furan-2-ylmethyl moiety, which has been identified as a critical pharmacophore for antimicrobial activity [3].

Studies on related furan derivatives isolated from natural sources have revealed remarkable antibacterial potency. Specifically, furan derivative 3 from Chrysanthemum indicum demonstrated significant activity against Vibrio harveyi with a minimum inhibitory concentration of 64 μg/mL, which is comparable to the standard antibiotic kanamycin [4]. Similarly, compound 1 from the same source exhibited activity against Vibrio parahaemolyticus with an minimum inhibitory concentration of 128 μg/mL [4].

The mechanism of antibacterial action for furan-containing compounds involves disruption of bacterial cell wall synthesis and interference with nucleic acid function [4] [6]. The furan ring system facilitates interaction with microbial cell membranes, leading to compromised membrane integrity and subsequent bacterial cell death [3]. The presence of the amino-oxoacetate functional group in ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate may enhance membrane penetration and target binding affinity [4].

Synthetic furan derivatives have also demonstrated promising antibacterial activity. Research on 3,5-disubstituted furan derivatives revealed minimum inhibitory concentration values of 200 μg/mL against both Bacillus subtilis and Escherichia coli, with particularly enhanced activity against Bacillus subtilis [5]. Furthermore, furan-based chalcone derivatives showed superior antimicrobial activity against Enterococcus faecalis with a minimum inhibitory concentration of 100 μg/mL, outperforming chloramphenicol which exhibited activity at 200 μg/mL [7].

The structure-activity relationship studies indicate that specific structural modifications can significantly impact antibacterial potency. The presence of methoxymethyl groups in furan derivatives may hinder cellular penetration and reduce antibacterial efficacy [4]. Conversely, the incorporation of nitro substituents on aromatic rings enhances antibacterial activity, as demonstrated by compounds with pronounced activity against Gram-negative bacteria [2].

Table 1: Antibacterial Activity of Furan Derivatives Against Gram-Negative Pathogens

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Furan derivative 3 (from Chrysanthemum indicum) | V. harveyi | 64 | [4] |

| Furan derivative 1 (from Chrysanthemum indicum) | V. parahaemolyticus | 128 | [4] |

| 3,5-disubstituted furan derivatives | B. subtilis / E. coli | 200 | [5] |

| Furan-based chalcone derivative | E. faecalis | 100 | [7] |

| 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol | Multiple bacteria | 50-6.3 | [8] |

Structure-Based Design of Furan-Containing Analgesics

The structure-based design of furan-containing analgesics has emerged as a promising approach for developing novel pain management therapies with improved efficacy and reduced side effects. The furan heterocycle serves as a versatile scaffold that can be strategically modified to optimize analgesic activity while maintaining favorable pharmacological properties [15] [16] [17].

Research on furan-diketopiperazine-type derivatives has demonstrated the potential for structure-based drug design in analgesic development. Compounds 17o and 17p, featuring furan groups, exhibited potent cytotoxic activities at nanomolar concentrations with inhibitory concentration fifty values of 14.0 nanomolar and 2.9 nanomolar, respectively, against cancer cell lines [15]. These findings contradict previous reports suggesting that tert-butyl moieties are essential for activity, indicating that furan substituents can effectively replace alkyl groups while maintaining or enhancing biological activity [15].

The development of nalfurafine analogs through systematic structure-activity relationship studies has provided valuable insights into furan-containing analgesic design. Twenty-four nalfurafine analogs were synthesized with variations in the furan ring attachment point, linker saturation, and carboxamide side chain modifications [17]. The study revealed that the structural distance between the furan ring and the core scaffold is critical for maintaining analgesic activity [17].